![molecular formula C14H19NO4 B3305922 Diethyl 2-[2-(4-pyridyl)ethyl]malonate CAS No. 92501-98-9](/img/structure/B3305922.png)
Diethyl 2-[2-(4-pyridyl)ethyl]malonate
概要
説明
Diethyl 2-[2-(4-pyridyl)ethyl]malonate is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.307 g/mol . It is a derivative of malonic acid, featuring a pyridyl group attached to the ethyl chain. This compound is primarily used in research and development within the fields of chemistry and life sciences.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-[2-(4-pyridyl)ethyl]malonate can be synthesized through the alkylation of diethyl malonate with 4-(2-bromoethyl)pyridine. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 4-(2-bromoethyl)pyridine in an S_N2 reaction, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include:
Reactor Design: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing techniques such as distillation and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Diethyl 2-[2-(4-pyridyl)ethyl]malonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malonate ester group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted pyridyl derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Hydrolysis Products: 2-[2-(4-pyridyl)ethyl]malonic acid.
Decarboxylation Products: Substituted pyridyl derivatives.
科学的研究の応用
Diethyl 2-[2-(4-pyridyl)ethyl]malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of diethyl 2-[2-(4-pyridyl)ethyl]malonate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. Its ester groups can undergo hydrolysis, leading to the release of carboxylic acids that may participate in further biochemical reactions .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester functionality.
Ethyl acetoacetate: A related compound used in the synthesis of various organic molecules.
Uniqueness
Diethyl 2-[2-(4-pyridyl)ethyl]malonate is unique due to the presence of the pyridyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and in research focused on pyridine derivatives .
特性
IUPAC Name |
diethyl 2-(2-pyridin-4-ylethyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)12(14(17)19-4-2)6-5-11-7-9-15-10-8-11/h7-10,12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZLLKTXONXXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=NC=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B3305844.png)
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3305846.png)

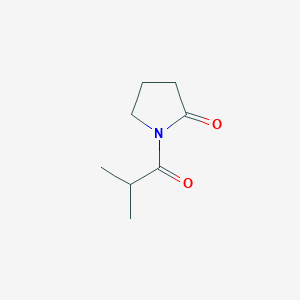
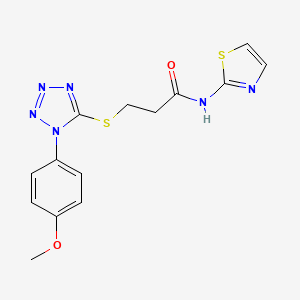
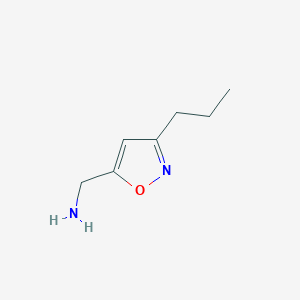
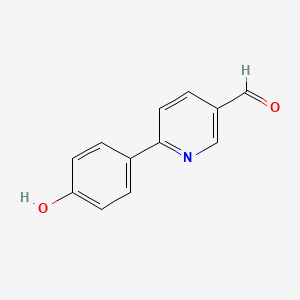
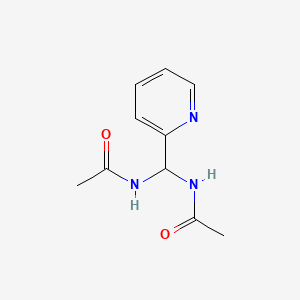
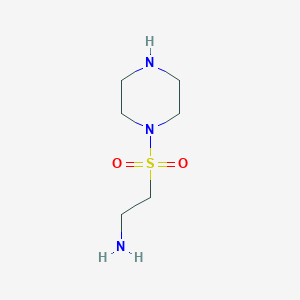
![1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B3305895.png)
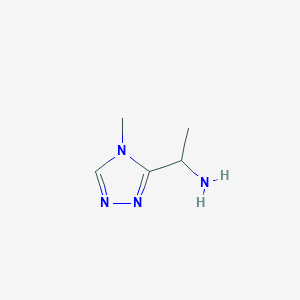
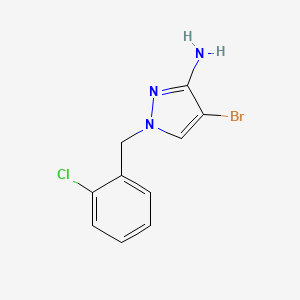

![Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester](/img/structure/B3305945.png)
